3-(2,2,2-Trifluoroacetyl)benzonitrile

Regioselective Synthesis Nitration Electrophilic Aromatic Substitution

3-(2,2,2-Trifluoroacetyl)benzonitrile (CAS 23568-85-6) is a fluorinated aromatic building block belonging to the class of trifluoroacetyl-substituted benzonitriles. Characterized by a molecular formula of C9H4F3NO and a molecular weight of 199.13 g/mol, this compound presents as a liquid at room temperature (20°C) and is commonly supplied at a standard purity of ≥95%.

Molecular Formula C9H4F3NO
Molecular Weight 199.13 g/mol
CAS No. 23568-85-6
Cat. No. B1316734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,2,2-Trifluoroacetyl)benzonitrile
CAS23568-85-6
Molecular FormulaC9H4F3NO
Molecular Weight199.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)C(F)(F)F)C#N
InChIInChI=1S/C9H4F3NO/c10-9(11,12)8(14)7-3-1-2-6(4-7)5-13/h1-4H
InChIKeyMWGVWNKZGXDSRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,2,2-Trifluoroacetyl)benzonitrile CAS 23568-85-6: Class Identity and Core Specifications for Research Sourcing


3-(2,2,2-Trifluoroacetyl)benzonitrile (CAS 23568-85-6) is a fluorinated aromatic building block belonging to the class of trifluoroacetyl-substituted benzonitriles [1]. Characterized by a molecular formula of C9H4F3NO and a molecular weight of 199.13 g/mol, this compound presents as a liquid at room temperature (20°C) and is commonly supplied at a standard purity of ≥95% . Its structure integrates an electron-withdrawing trifluoroacetyl group and a nitrile moiety on a benzene ring, which collectively dictate its utility as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals [2].

Why 3-(2,2,2-Trifluoroacetyl)benzonitrile Cannot Be Readily Replaced by In-Class or Isomeric Analogs


While several positional isomers of (trifluoroacetyl)benzonitrile and other electron-deficient benzonitriles exist, simple substitution fails due to quantifiable differences in regioselective reactivity and physicochemical properties that directly impact synthetic outcomes. For example, the 3-isomer (23568-85-6) demonstrates a unique electronic environment compared to its 2- and 4-substituted counterparts, which influences its behavior in electrophilic aromatic substitution reactions and its solvation characteristics as reflected by distinct LogP values [1][2]. Furthermore, the availability of the 3-isomer as a stable liquid at room temperature offers a distinct handling advantage over solid analogs, potentially simplifying downstream processing workflows and eliminating the need for pre-dissolution steps in continuous flow applications .

Quantitative Differentiation Guide for 3-(2,2,2-Trifluoroacetyl)benzonitrile: Comparative Evidence Against Analogs and Alternatives


Differentiation in Electrophilic Aromatic Substitution: Regioselectivity in Nitration of Benzonitrile Scaffold

The 3-(2,2,2-trifluoroacetyl) group exerts a pronounced meta-directing effect on the benzonitrile core during electrophilic aromatic substitution, a behavior that is both quantifiable and distinct from that of other acyl derivatives. In a model study using trifluoroacetyl nitrate, nitration of benzonitrile yielded a mixture of 3- and 4-nitrobenzonitriles with the para-isomer representing 24-28% of the product. Critically, no ortho-isomer was detected, underscoring the strong deactivating and meta-directing nature of the system [1]. This outcome provides a class-level inference that the 3-position of the target compound is uniquely resistant to electrophilic attack, a property that can be leveraged to protect the nitrile-bearing ring from undesired side-reactions in complex molecule assembly.

Regioselective Synthesis Nitration Electrophilic Aromatic Substitution

Lipophilicity Comparison: Quantifying the Impact of Isomeric Substitution on Predicted LogP

The predicted lipophilicity (ACD/LogP) of 3-(2,2,2-trifluoroacetyl)benzonitrile is 1.64, which contrasts with the predicted value for its 4-substituted isomer, 4-(2,2,2-trifluoroacetyl)benzonitrile, at 2.3 [1]. This cross-study comparable difference of 0.66 log units suggests that the 3-isomer is more polar and has lower membrane permeability potential than the 4-isomer. This distinction is critical for researchers designing bioactive molecules, as it directly influences the compound's solubility profile and its suitability as a building block for targets requiring a specific hydrophilicity window.

Physicochemical Properties Lipophilicity ADME Prediction

Physical Form Advantage: Liquid vs. Solid State for Process Chemistry Integration

In contrast to its solid 4-isomer analog, 3-(2,2,2-trifluoroacetyl)benzonitrile is a liquid at standard room temperature (20°C) . This direct head-to-head comparison highlights a critical practical advantage for the 3-isomer in process development. A liquid intermediate can be directly pumped and metered in continuous flow reactors without the need for dissolution in organic solvents, thereby simplifying reaction setup, reducing solvent waste, and enabling more precise stoichiometric control in automated synthesis platforms.

Process Chemistry Material Handling Continuous Flow Synthesis

Validated Application Scenarios for 3-(2,2,2-Trifluoroacetyl)benzonitrile: Where Procurement is Justified by Evidence


Synthesis of Regioselectively Protected Intermediates for Complex Molecules

As supported by evidence of strong meta-direction and deactivation in electrophilic substitution [1], 3-(2,2,2-Trifluoroacetyl)benzonitrile is an ideal building block when a synthetic route requires the nitrile-bearing ring to remain intact while undergoing reactions on a different part of the molecule. This property is particularly valuable in the assembly of pharmaceuticals with sensitive functional groups, where unintended nitration or halogenation could derail a complex sequence.

Development of APIs and Agrochemicals with Optimized Lipophilicity

The quantifiably lower predicted LogP of the 3-isomer (1.64) relative to the 4-isomer (2.3) provides a rationale for its selection in lead optimization programs targeting improved aqueous solubility or altered pharmacokinetic profiles [2]. Medicinal chemists seeking to fine-tune the polarity of a drug candidate can use this building block to deliberately introduce a less lipophilic trifluoroacetyl motif, potentially mitigating issues related to high LogP, such as poor solubility or excessive metabolic clearance.

High-Throughput and Flow Chemistry Integration

The liquid physical state of this compound at ambient temperature offers a clear process advantage over solid alternatives . This characteristic makes it a preferred reagent for automated high-throughput screening (HTS) systems and continuous flow chemistry platforms, where precise, volumetric dispensing of neat liquids is more reliable and less solvent-intensive than handling solid reagents, thereby streamlining reaction optimization and scale-up.

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